2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine, also known as MMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive ingredient in marijuana. MMB-2201 has gained popularity in the research community due to its potential therapeutic applications in treating various medical conditions.
Wirkmechanismus
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and sleep. 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of downstream signaling pathways. This results in the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in modulating pain, anxiety, and mood.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases such as cancer, diabetes, and cardiovascular disease. 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has also been shown to have a neuroprotective effect, which may be useful in treating neurodegenerative diseases. Additionally, 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has been shown to have analgesic and anxiolytic properties, which may be useful in treating chronic pain and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine is its high potency, which allows for lower doses to be used in experiments. This reduces the risk of side effects and makes it easier to control the dosage. Additionally, 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, one of the limitations of 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine is its potential for abuse and addiction, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine. One area of interest is its potential for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential for treating chronic pain and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine and its potential for abuse and addiction. Finally, there is a need for the development of safer and more effective synthetic cannabinoids that can be used clinically with minimal risk of side effects.
Synthesemethoden
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine is synthesized through a multistep process that involves the reaction of 4-methoxybenzyl chloride with 3-(methylthio)propylamine. The resulting intermediate is then reacted with morpholine to produce 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. 2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-(3-methylsulfanylpropyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-18-15-6-4-14(5-7-15)12-16-13-17(9-10-19-16)8-3-11-20-2/h4-7,16H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNPOSBQJSLZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)CCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[3-(methylthio)propyl]morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.